molecular formula C23H17NO2 B12178621 Isoquinolin-1-yl(phenyl)methyl benzoate CAS No. 5468-02-0

Isoquinolin-1-yl(phenyl)methyl benzoate

Cat. No.: B12178621
CAS No.: 5468-02-0
M. Wt: 339.4 g/mol
InChI Key: OBNCXZIUMMLFJY-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl benzoate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines an isoquinoline moiety with a benzoate ester, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-1-yl(phenyl)methyl benzoate typically involves the reaction of isoquinoline derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

  • Isoquinoline + Benzoyl Chloride → this compound

This method provides a straightforward approach to synthesizing the compound with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under basic conditions.

Major Products Formed

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with various functional groups replacing the benzoate ester.

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isoquinolin-1-yl(phenyl)methyl benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Isoquinolin-1-yl(phenyl)methyl benzoate can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which serves as the core structure for many derivatives.

    1-Phenylisoquinoline: A similar compound with a phenyl group attached to the isoquinoline ring.

    Isoquinolin-1-ylmethyl benzoate: A closely related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

5468-02-0

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] benzoate

InChI

InChI=1S/C23H17NO2/c25-23(19-12-5-2-6-13-19)26-22(18-10-3-1-4-11-18)21-20-14-8-7-9-17(20)15-16-24-21/h1-16,22H

InChI Key

OBNCXZIUMMLFJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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